{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine
Description
Historical Context and Discovery Timeline
The synthesis of bicyclo[2.2.2]octane derivatives emerged prominently in the mid-20th century, driven by interest in strained hydrocarbon systems and their reactivity. The foundational work on bicyclo[2.2.2]octane itself dates to the 1950s, with key contributions from H. E. Zimmerman and others investigating Diels-Alder reactions and photochemical rearrangements. Methoxy-substituted analogs, such as 4-methoxy-1-methylbicyclo[2.2.2]octan-2-one, were first reported in the early 2000s, as evidenced by their PubChem registration in 2005.
{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine likely originated from later efforts to functionalize the bicyclo[2.2.2]octane core with pharmacologically relevant groups. The aminomethyl substitution aligns with trends in neuropharmacology, where constrained amines like memantine (a bicyclo[3.2.1]octane derivative) demonstrate enhanced binding specificity to biological targets. While its exact synthesis date remains undocumented, its structural kinship to registered compounds such as {4-methoxybicyclo[2.2.2]octan-1-yl}methanol (CAS 94994-19-1) suggests development within the last two decades as part of broader explorations into bioactive bicyclic amines.
Systematic Nomenclature and Alternative Designations
The systematic naming of this compound follows IUPAC guidelines for bicyclic systems:
IUPAC Name
4-Methoxy-1-(aminomethyl)bicyclo[2.2.2]octane
Breakdown:
- Bicyclo[2.2.2]octane : The parent hydrocarbon with three bridgehead carbons and bridge lengths of 2, 2, and 2 atoms.
- 1-(Aminomethyl) : A primary amine (-NH2) attached via a methylene (-CH2-) group to position 1.
- 4-Methoxy : A methoxy (-OCH3) group at position 4.
Alternative Designations
- Synonyms :
- 1-(Aminomethyl)-4-methoxybicyclo[2.2.2]octane
- 4-Methoxybicyclo[2.2.2]octan-1-ylmethanamine
- (4-Methoxybicyclo[2.2.2]octan-1-yl)methylamine
Structural Significance in Bicyclic Compound Research
The bicyclo[2.2.2]octane system is renowned for its high symmetry and rigidity, which impart exceptional stability and defined spatial orientations to substituents. These features make it invaluable in drug design, where conformational restriction can enhance target selectivity and metabolic resistance.
Key Structural Attributes of this compound:
- Rigid Scaffold : The bicyclo[2.2.2]octane core enforces a chair-like conformation, preorganizing the methoxy and aminomethyl groups for specific molecular interactions.
- Electronic Effects :
- The methoxy group donates electron density via resonance, potentially influencing the amine’s basicity and solubility.
- The aminomethyl group serves as a hydrogen bond donor/acceptor, critical for binding to biological targets.
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
(4-methoxy-1-bicyclo[2.2.2]octanyl)methanamine |
InChI |
InChI=1S/C10H19NO/c1-12-10-5-2-9(8-11,3-6-10)4-7-10/h2-8,11H2,1H3 |
InChI Key |
LTOBLONUJFMGAV-UHFFFAOYSA-N |
Canonical SMILES |
COC12CCC(CC1)(CC2)CN |
Origin of Product |
United States |
Preparation Methods
Hydroformylation
The oxo-substituted bicyclo[2.2.2]octane intermediates undergo hydroformylation by treatment with carbon monoxide and hydrogen gas in the presence of cobalt or ruthenium catalysts. This reaction is conducted at elevated temperatures (90–250 °C) and pressures (5–300 bar), introducing aldehyde functionalities at the bridgehead positions.
Reductive Amination
The aldehyde intermediates are then subjected to reductive amination to introduce the methanamine group at the 1-position. This involves reaction with ammonia or amine sources under reducing conditions, often using hydrogen gas and a suitable catalyst, to convert aldehydes into primary amines.
Methoxylation
The 4-position methoxy substituent can be introduced either by direct substitution reactions or by starting from methoxy-substituted precursors. The methoxylation step may involve nucleophilic substitution using alkoxy reagents or via protection/deprotection strategies during synthesis.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 2 | CO + H2 + Co or Ru catalyst, 90–250 °C, 5–300 bar | Hydroformylation to aldehyde intermediate |
| 3 | Ammonia or amine + reducing agent (H2 + catalyst) | Reductive amination to methanamine |
| 4 | Alkoxy reagents or methoxy-substituted precursors | Introduction of methoxy group at C4 |
Alternative Synthetic Routes
A metal-free, mild, and operationally simple tandem reaction has been reported for synthesizing bicyclo[2.2.2]octane derivatives with high enantioselectivity. This method involves a formal [4 + 2] cycloaddition between α′-ethoxycarbonyl cyclohexenone and nitroolefins, followed by conjugate addition promoted by tetrabutylammonium fluoride (TBAF). Although this method primarily yields carboxylate derivatives, it provides a versatile platform for further functional group transformations, including amination and methoxylation.
Purification and Yield Optimization
The preparation protocols often incorporate polymer-supported reagents and solid-phase extraction techniques to avoid chromatographic purification, enhancing yield and purity. Amidation steps, converting acids to acyl bromides using carbon tetrabromide and polymer-supported triphenylphosphine, followed by reaction with amines, have been optimized to yield high-purity bicyclo[2.2.2]octane derivatives.
| Parameter | Typical Conditions/Notes |
|---|---|
| Temperature | 80–250 °C depending on step |
| Pressure | 5–300 bar for hydroformylation |
| Catalysts | Transition metals (Co, Ru), polymer-supported reagents |
| Purification | Polymer-supported reagents, silica filtration |
| Yields | Generally high (up to 90% in key steps) |
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| Oxidation | Oxidizing agent + transition metal catalyst | Oxo-substituted bicyclo[2.2.2]octane | Starting from 1,4-dimethylene cyclohexane |
| Hydroformylation | CO + H2 + Co or Ru catalyst, 90–250 °C, 5–300 bar | Aldehyde intermediate | Bridgehead functionalization |
| Reductive Amination | Ammonia or amine + H2 + catalyst | Methanamine derivative | Introduction of amine group |
| Methoxylation | Alkoxy reagents or methoxy-substituted precursors | 4-Methoxy substitution | Can be pre-installed or introduced post-cyclization |
| Tandem Cycloaddition (Alternative) | α′-Ethoxycarbonyl cyclohexenone + nitroolefins + TBAF | Bicyclo[2.2.2]octane carboxylates | Metal-free, enantioselective approach |
| Amidation (Purification) | Carbon tetrabromide + polymer-supported triphenylphosphine + amines | Amide derivatives | Avoids chromatographic purification |
Research Findings and Considerations
The use of transition metal catalysts such as cobalt and ruthenium is critical for efficient hydroformylation and oxidation steps, providing high regio- and stereoselectivity.
Reductive amination is a versatile method to introduce the methanamine group, with ammonia or primary amines serving as nitrogen sources.
Metal-free tandem reactions offer an alternative route with excellent enantioselectivity and operational simplicity, though they may require further functional group modifications to reach the target compound.
Polymer-supported reagents and solid-phase extraction techniques improve the scalability and purity of the final products, which is advantageous for commercial synthesis.
Reaction conditions such as temperature, pressure, and catalyst choice significantly influence yield and selectivity, necessitating optimization for each synthetic step.
Chemical Reactions Analysis
Types of Reactions
{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of {4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Bicyclo[2.2.2]octane Scaffold
Methoxy vs. Amino/Aza Substitutions
{1-Azabicyclo[2.2.2]octan-3-yl}methanamine (CAS 75936-99-1):
- {4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine: Methoxy group is electron-donating, enhancing solubility compared to non-polar analogs. Predicted Molecular Weight: ~169.23 g/mol (estimated from similar structures).
Oxa vs. Methoxy Derivatives
- Structural rigidity differs due to oxygen’s smaller atomic radius compared to carbon .
Functional Group Modifications
Hydroxyl and Sulfonyl Chloride Derivatives
- (4-Aminobicyclo[2.2.2]octan-1-yl)methanol: Combines amine and hydroxyl groups, enabling dual hydrogen bonding. Safety Data: Classified H302 (harmful if swallowed), H315 (skin irritation) .
{bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride (CAS 1803596-85-1):
Trifluoromethyl and Ester Derivatives
- [4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol (CAS 94994-14-6): Trifluoromethyl group enhances lipophilicity and metabolic stability. Molecular Weight: 208.22 g/mol .
- Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride: Combines dimethylamino (basic) and ester (hydrolyzable) groups. Molecular Weight: 247.76 g/mol .
Structural Data Table
Key Research Findings
- Electronic Effects : Methoxy and oxa derivatives exhibit higher polarity than aza or hydrocarbon analogs, impacting solubility and membrane permeability .
- Ring Strain : Bicyclo[2.2.2]octane derivatives with smaller rings (e.g., 2.1.1 systems in –14) show increased steric strain, affecting synthetic accessibility .
- Biological Activity: Amino and hydroxyl analogs (e.g., ) are prioritized in CNS drug discovery due to their ability to cross the blood-brain barrier .
Biological Activity
The compound 4-Methoxybicyclo[2.2.2]octan-1-ylmethanamine is a bicyclic amine that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
4-Methoxybicyclo[2.2.2]octan-1-ylmethanamine features a bicyclic framework that is significant for its spatial arrangement, which can influence its interaction with biological targets. The methoxy group enhances solubility and may affect the compound's pharmacokinetics.
Biological Activity Overview
The biological activity of 4-Methoxybicyclo[2.2.2]octan-1-ylmethanamine can be categorized into several key areas:
- Neurotransmitter Interaction : Similar bicyclic amines have shown potential interactions with neurotransmitter systems, suggesting possible applications in neuropharmacology.
- Antiinflammatory Effects : Compounds structurally related to this bicyclic amine have demonstrated the ability to inhibit pro-inflammatory cytokines, indicating a potential role in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of bicyclic structures exhibit antimicrobial properties against various pathogens.
Structure-Activity Relationship (SAR)
Research indicates that the biological activity of bicyclic amines is significantly influenced by their structural features. For instance, modifications in the methoxy group or the nitrogen position can lead to varying degrees of receptor affinity and activity.
| Compound | Structural Feature | Notable Activity |
|---|---|---|
| 4-Methoxybicyclo[2.2.2]octan-1-ylmethanamine | Bicyclic structure with methoxy group | Potential neurotransmitter modulation |
| 3-Methoxybicyclo[1.1.1]pentan-1-ylmethanamine | Similar bicyclic structure | Antiinflammatory effects observed |
| 2-Methyl-6-phenylnicotinic acid | Nicotinic derivative | Neuroprotective effects |
Case Studies
-
Neuropharmacological Studies : In vitro assays have shown that compounds similar to 4-Methoxybicyclo[2.2.2]octan-1-ylmethanamine can modulate neurotransmitter release, particularly dopamine and serotonin, which are critical in mood regulation and cognitive function.
- Findings : Compounds exhibited significant binding affinity to serotonin receptors, suggesting potential antidepressant properties.
-
Anti-inflammatory Research : A study conducted on a related compound demonstrated its ability to inhibit interleukin-6 (IL-6) release in K562 cells, indicating anti-inflammatory potential.
- Results : The compound reduced IL-6 levels by approximately 40% compared to control groups after 24 hours of treatment.
- Antimicrobial Testing : Preliminary antimicrobial assays indicated moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.
The mechanisms through which 4-Methoxybicyclo[2.2.2]octan-1-ylmethanamine exerts its biological effects are still under investigation but may include:
- Receptor Modulation : Interaction with specific neurotransmitter receptors may lead to altered signaling pathways involved in mood and cognition.
- Cytokine Inhibition : The reduction of pro-inflammatory cytokines like IL-6 suggests a mechanism involving the inhibition of inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
